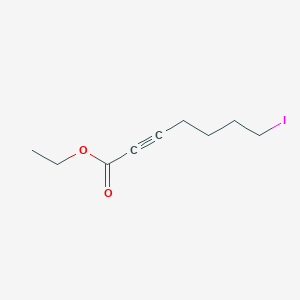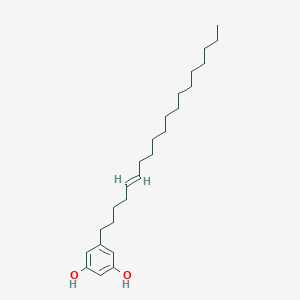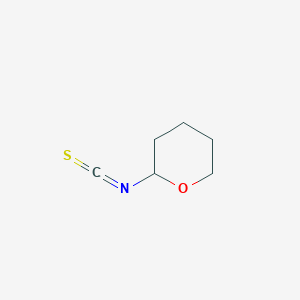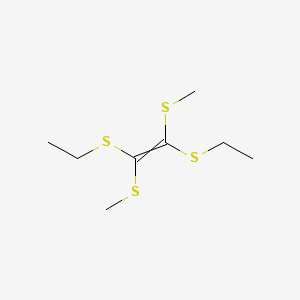
4-(Trichlorostannyl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trichlorostannyl)pentan-2-one is an organotin compound characterized by the presence of a trichlorostannyl group attached to a pentan-2-one backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichlorostannyl)pentan-2-one typically involves the reaction of pentan-2-one with trichlorostannane (SnCl3). This reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorostannyl group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trichlorostannyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of organotin oxides.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of substituted organotin derivatives.
Aplicaciones Científicas De Investigación
4-(Trichlorostannyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Trichlorostannyl)pentan-2-one involves its interaction with molecular targets through the trichlorostannyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dichlorostannyl)pentan-2-one
- 4-(Monochlorostannyl)pentan-2-one
- 4-(Tribromostannyl)pentan-2-one
Uniqueness
4-(Trichlorostannyl)pentan-2-one is unique due to the presence of three chlorine atoms attached to the tin atom, which imparts distinct chemical reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic and catalytic applications where other organotin compounds may not be as effective.
Propiedades
Número CAS |
95244-18-1 |
|---|---|
Fórmula molecular |
C5H9Cl3OSn |
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
4-trichlorostannylpentan-2-one |
InChI |
InChI=1S/C5H9O.3ClH.Sn/c1-3-4-5(2)6;;;;/h3H,4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
FUKYCTGXLWYCMM-UHFFFAOYSA-K |
SMILES canónico |
CC(CC(=O)C)[Sn](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)



![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)

![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)


![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)



